molecular formula C21H25F3N4O6 B2565730 Thalidomide-NH-C6-NH2 TFA CAS No. 2093386-51-5

Thalidomide-NH-C6-NH2 TFA

Número de catálogo: B2565730
Número CAS: 2093386-51-5
Peso molecular: 486.448
Clave InChI: VUTCFPKPHCMKEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide-NH-C6-NH2 TFA: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is significant in the field of targeted protein degradation, which is a novel approach in drug discovery and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C6-NH2 TFA involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically involve the use of organic solvents like DMSO (Dimethyl Sulfoxide) and may require ultrasonic assistance due to the hygroscopic nature of the compound . The compound is then purified to achieve a high purity level of 99.82% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is stored at -20°C under nitrogen to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Thalidomide-NH-C6-NH2 TFA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the Thalidomide moiety.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Thalidomide-NH-C6-NH2 TFA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is used to study protein degradation pathways. It helps in understanding the role of specific proteins in various cellular processes by selectively degrading them .

Medicine: In medicine, this compound is utilized in the development of targeted therapies for diseases like cancer. By selectively degrading disease-causing proteins, it offers a novel approach to treatment .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies with fewer side effects .

Comparación Con Compuestos Similares

Uniqueness: Thalidomide-NH-C6-NH2 TFA is unique due to its specific structure, which allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its high purity and stability make it a preferred choice in research and industrial applications .

Actividad Biológica

Thalidomide-NH-C6-NH2 TFA is a synthetic derivative of thalidomide, notable for its significant biological activity, particularly in the context of targeted protein degradation. This compound operates primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex, facilitating the modulation of protein levels in various therapeutic applications.

The biological activity of this compound is largely attributed to its ability to bind to cereblon. This interaction initiates a cascade of events leading to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The following mechanisms have been identified:

  • Target Protein Degradation : By recruiting specific proteins for degradation, this compound can modulate cellular pathways involved in disease progression, particularly in cancer and autoimmune disorders.
  • Cytokine Modulation : The compound has been shown to influence the production of various cytokines, such as TNF-α, IL-6, and IL-12, which play critical roles in inflammatory responses .
  • Immunomodulatory Effects : It enhances T-cell proliferation and shifts immune responses towards a Th2 profile, which may contribute to its therapeutic efficacy in treating inflammatory diseases .

Biological Activity and Therapeutic Applications

This compound has been studied extensively for its potential therapeutic applications, particularly in oncology and immunology. Key findings include:

  • Cancer Treatment : The compound has demonstrated efficacy in degrading proteins that promote tumor growth and survival. For instance, it has been linked to the inhibition of multiple myeloma cell growth by targeting IL-6 and TNF-α signaling pathways .
  • Autoimmune Disorders : Its ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis and lupus erythematosus by reducing pro-inflammatory cytokine levels .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other thalidomide derivatives:

Compound NameStructure FeaturesUnique Properties
Thalidomide-O-amido-C6-NH2 TFAContains an amido groupAlters solubility and may impact biological activity
Pomalidomide Related Compound 11Similar applications in targeted degradationImproved pharmacokinetics compared to thalidomide
Thalidomide-O-C4-NH2 TFAShorter carbon chainVariability in pharmacokinetics and efficacy

This compound stands out due to its optimal balance between solubility and biological activity, making it particularly effective in PROTAC applications compared to its shorter or differently substituted counterparts.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of Thalidomide derivatives, including this compound. For example:

  • A study demonstrated that thalidomide derivatives could inhibit cancer cell motility while selectively targeting tumor cells without affecting healthy cells at concentrations around 10 µM .
  • Research into thalidomide's mechanism revealed that it selectively inhibits TNF-α production through enhanced degradation of TNF-α mRNA, showcasing its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCFPKPHCMKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.